molecular formula C11H16O B3143283 2-Methyl-3-(2-methylphenyl)propan-1-ol CAS No. 52086-52-9

2-Methyl-3-(2-methylphenyl)propan-1-ol

Cat. No.: B3143283
CAS No.: 52086-52-9
M. Wt: 164.24 g/mol
InChI Key: LLBMUEKTIAQEEJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O It is a secondary alcohol with a phenyl group substituted at the second carbon of the propan-1-ol chain

Properties

IUPAC Name

2-methyl-3-(2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBMUEKTIAQEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310375
Record name β,2-Dimethylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52086-52-9
Record name β,2-Dimethylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52086-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,2-Dimethylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with propanal, followed by reduction of the resulting intermediate. The reaction conditions typically involve the use of anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-3-(2-methylphenyl)propan-1-ol may involve the use of catalytic hydrogenation of the corresponding ketone or aldehyde. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: 2-Methyl-3-(2-methylphenyl)propan-1-one or 2-Methyl-3-(2-methylphenyl)propanoic acid.

    Reduction: 2-Methyl-3-(2-methylphenyl)propane.

    Substitution: 2-Methyl-3-(2-methylphenyl)propyl chloride or 2-Methyl-3-(2-methylphenyl)propyl ether.

Scientific Research Applications

2-Methyl-3-(2-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylpropan-1-ol: Similar structure but lacks the additional methyl group on the phenyl ring.

    3-(2-Methylphenyl)propan-1-ol: Similar structure but with the methyl group on the phenyl ring at a different position.

    2-Methyl-3-(4-methylphenyl)propan-1-ol: Similar structure but with the methyl group on the phenyl ring at the para position.

Uniqueness

2-Methyl-3-(2-methylphenyl)propan-1-ol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

2-Methyl-3-(2-methylphenyl)propan-1-ol, also known as 3-(2-methylphenyl)propan-1-ol, is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-3-(2-methylphenyl)propan-1-ol is C10_{10}H14_{14}O. The compound features a propan-1-ol backbone with a 2-methylphenyl substituent. The hydroxyl group (-OH) enables hydrogen bonding, while the phenyl ring allows for hydrophobic interactions with biological targets, influencing the compound's reactivity and biological interactions.

The biological activity of 2-Methyl-3-(2-methylphenyl)propan-1-ol is primarily attributed to its ability to interact with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, potentially altering their structure and function. Additionally, the aromatic ring may engage in hydrophobic interactions that further modulate the compound's biological effects.

Biological Activities

Research has identified several potential biological activities associated with 2-Methyl-3-(2-methylphenyl)propan-1-ol:

1. Antimicrobial Properties

  • Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes due to hydrophobic interactions with the phenyl group.

2. Anti-inflammatory Effects

  • Preliminary research suggests that 2-Methyl-3-(2-methylphenyl)propan-1-ol may possess anti-inflammatory properties. This activity could be linked to the inhibition of pro-inflammatory cytokines, although further studies are needed to elucidate the exact pathways involved .

3. Antioxidant Activity

  • The compound has shown potential antioxidant properties in vitro. This activity is crucial for neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases .

Case Studies and Research Findings

A review of relevant literature reveals several studies that have explored the biological activities of 2-Methyl-3-(2-methylphenyl)propan-1-ol:

StudyFindings
Investigated the antioxidant activity using DPPH radical scavenging assays, showing significant radical scavenging ability comparable to known antioxidants like ascorbic acid.
Explored the anti-inflammatory effects in a cellular model, demonstrating a reduction in cytokine production upon treatment with the compound.
Examined antimicrobial efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative in food systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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